molecular formula C15H12N4O5 B5464603 4-nitro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

4-nitro-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B5464603
M. Wt: 328.28 g/mol
InChI Key: GWOYREKUTVSBTB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of an amine with a carbonyl compound. This particular compound is characterized by the presence of nitro groups and a hydrazide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are usually mild, and the product is obtained through recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Condensation: The compound can form Schiff bases with other carbonyl compounds through condensation reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted hydrazides.

    Condensation: The products are new Schiff bases with different carbonyl compounds.

Scientific Research Applications

4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism by which 4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The hydrazide moiety can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The compound’s ability to form Schiff bases also allows it to interact with various biomolecules, affecting their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 4-chloro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 4-methoxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide

Uniqueness

4-nitro-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The nitro groups enhance its electron-withdrawing properties, making it more reactive in reduction and substitution reactions compared to its analogs with different substituents.

Properties

IUPAC Name

4-nitro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5/c1-10(11-2-6-13(7-3-11)18(21)22)16-17-15(20)12-4-8-14(9-5-12)19(23)24/h2-9H,1H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOYREKUTVSBTB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.